

A Comparative Meta-Analysis of ENMD-2076 Tartrate in Clinical Oncology Trials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ENMD-2076 Tartrate

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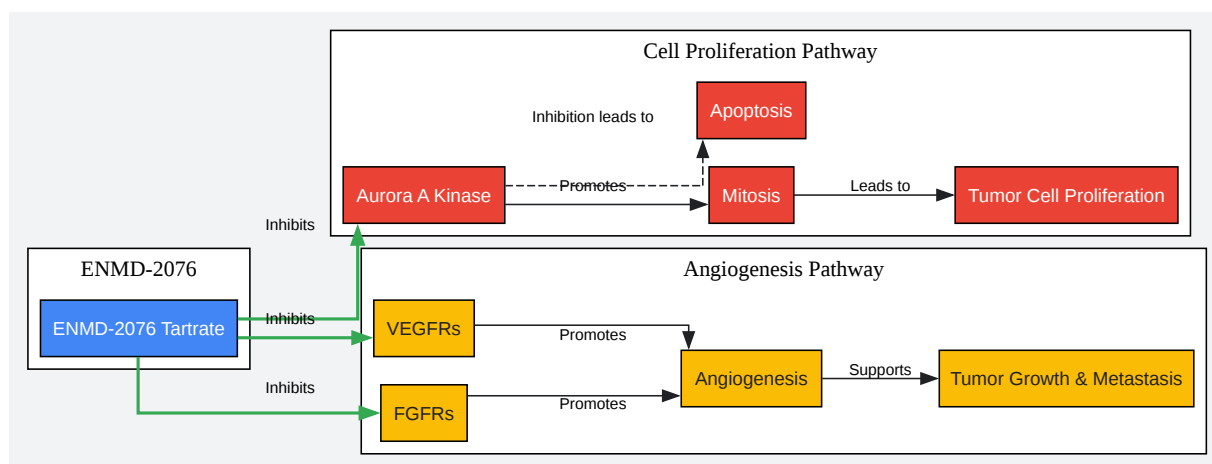
Abstract

ENMD-2076 tartrate is an orally active, multi-target kinase inhibitor with a unique profile that targets both cell proliferation and angiogenesis.[1] This small molecule has demonstrated selective activity against Aurora A kinase, a key regulator of mitosis, as well as various angiogenic and proliferative kinases including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1] Preclinical studies have shown its potential in a wide range of solid and hematopoietic cancer cell lines, leading to several Phase I and II clinical trials.[1] This guide provides a meta-analysis of the available clinical trial data for ENMD-2076, comparing its performance across different cancer types and outlining the experimental protocols used to evaluate its efficacy and mechanism of action. While a formal statistical meta-analysis has not been published, this guide synthesizes data from multiple studies to offer a comprehensive overview.

Mechanism of Action

ENMD-2076 exerts its anti-tumor effects through a dual mechanism: inhibiting mitosis and angiogenesis. Its primary targets include Aurora A, VEGFRs, and FGFRs.[1] The inhibition of Aurora A leads to mitotic arrest and subsequent apoptosis in cancer cells.[2] Simultaneously, by targeting VEGFRs and FGFRs, ENMD-2076 disrupts the signaling pathways essential for tumor neovascularization, thereby limiting tumor growth and metastasis.[1] The multi-targeted

nature of ENMD-2076 offers a potential advantage over single-target agents by addressing multiple cancer hallmarks.[3]



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Caption: Mechanism of action of ENMD-2076 targeting both cell proliferation and angiogenesis pathways.

Clinical Trial Data Summary

The following tables summarize the key quantitative data from various Phase I and II clinical trials of ENMD-2076 across different cancer indications.

Table 1: Phase II Clinical Trial Efficacy Data for ENMD-2076

Indication	Clinical Trial Identifier	Number of Patients	Primary Endpoint	Results
Triple-Negative Breast Cancer (TNBC)	NCT01639248	41	6-month Clinical Benefit Rate (CBR)	16.7% [4] [5]
Platinum-Resistant Ovarian Cancer	Not specified	64	6-month Progression-Free Survival (PFS) Rate	22% [6]
Ovarian Clear Cell Carcinoma (OCCC)	NCT01914510	40	6-month PFS Rate	22% [7] [8]
Advanced Fibrolamellar Carcinoma (FLC)	Not specified	35	Overall Objective Response Rate (ORR)	3% (1 Partial Response) [9]
Advanced Soft Tissue Sarcoma (STS)	Not specified	21 (planned)	6-month PFS Rate	Study in progress, initial enrollment of 3 patients [10]

Table 2: Phase I Clinical Trial Safety and Dosing Data for ENMD-2076

Indication	Clinical Trial Identifier	Number of Patients	Maximum Tolerated Dose (MTD) / Recommended Phase 2 Dose (RP2D)	Common Adverse Events (Grade 3/4)
Advanced Solid Tumors	NCT00658671	67	MTD: 160 mg/m ² once daily	Hypertension, Neutropenia[11] [12]
Relapsed/Refractory Acute Myeloid Leukemia (AML) or Chronic Myelomonocytic Leukemia (CMML)	Not specified	27	RP2D: 225 mg orally once daily	Fatigue, Typhlitis, Syncope, QTc Prolongation[13]

Experimental Protocols

This section details the methodologies for key experiments cited in the clinical evaluation of ENMD-2076.

Patient Eligibility and Treatment

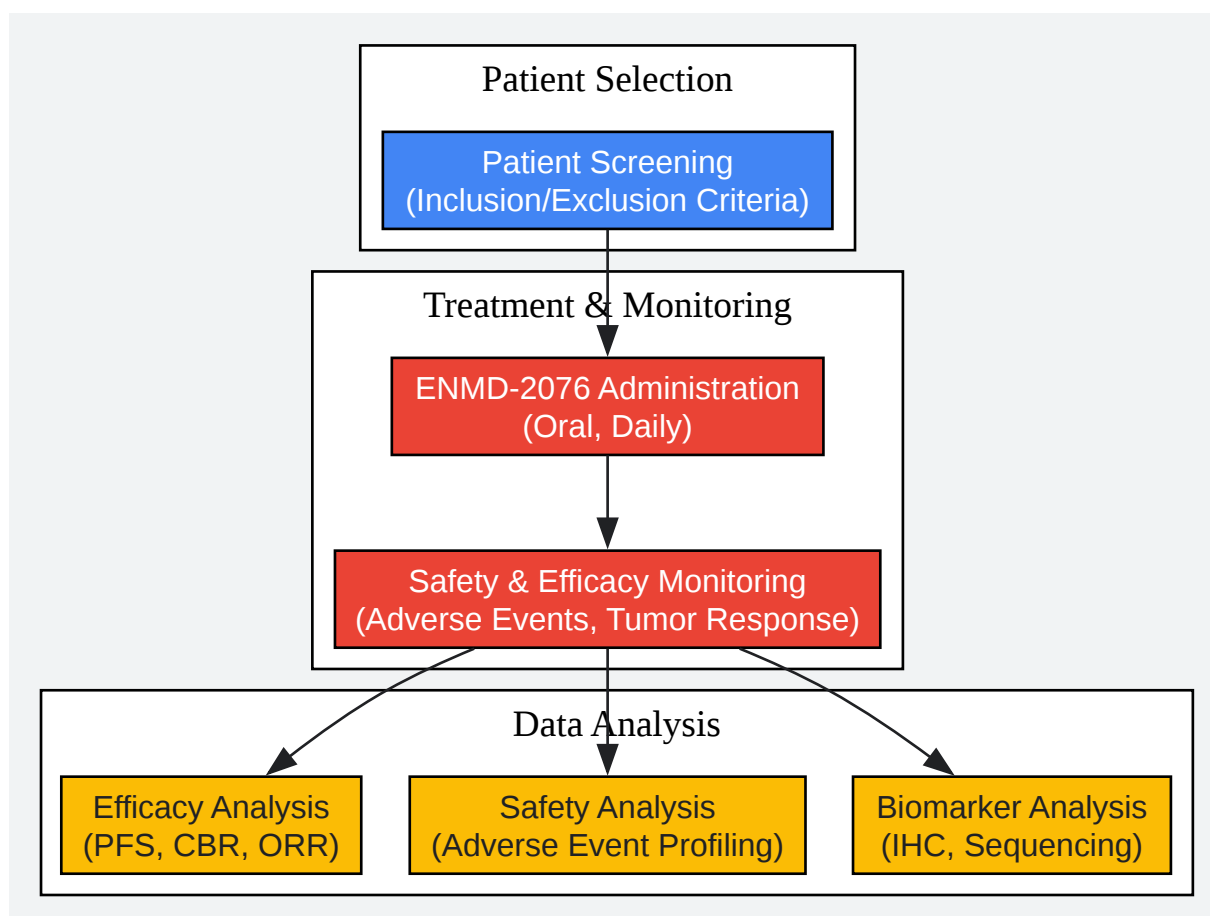
- Inclusion Criteria: Patients typically had histologically or cytologically confirmed advanced or metastatic cancer, had received prior standard therapies, and had an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.[14] Specific trials required measurable disease by Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.[15]
- Treatment Regimen: ENMD-2076 was administered orally once daily in continuous 4-week cycles.[4] Dosing varied across studies, with a flat dose of 250 mg daily used in the TNBC trial and a body surface area-based dosing in others.[16]

Efficacy and Safety Assessment

- Tumor Response: Tumor assessments were typically performed every 8 weeks (two cycles) using RECIST v1.1.[16]
- Safety Monitoring: Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).[10] Monitoring included regular physical examinations, performance status assessments, and laboratory tests. Blood pressure was monitored frequently, especially during the initial cycles.[16]

Biomarker and Correlative Studies

- Immunohistochemistry (IHC): Archival and fresh tumor biopsies were analyzed for biomarkers. For example, in the OCCC trial, ARID1A and PTEN expression were evaluated by IHC.[7] In TNBC studies, changes in cellular proliferation (Ki-67), microvessel density (CD34), and expression of p53 and p73 were assessed.[4]
- Gene Sequencing: Targeted next-generation sequencing was used to identify genetic variants in pathways of interest, such as PI3KCA, ARID1A, and TP53 in OCCC.[7]



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Caption: A generalized workflow for the clinical evaluation of ENMD-2076.

Comparative Discussion

ENMD-2076 has demonstrated modest single-agent activity in heavily pretreated patient populations across various solid tumors. In platinum-resistant ovarian cancer and ovarian clear cell carcinoma, the 6-month PFS rate was consistently 22%.^{[6][7][8]} Similarly, in triple-negative breast cancer, a challenging disease with limited treatment options, ENMD-2076 achieved a 6-month clinical benefit rate of 16.7%.^{[4][5]} While these figures represent a degree of activity, the overall response rates have been low.

Correlative studies have provided valuable insights into potential predictive biomarkers. For instance, in OCCC, loss of ARID1A expression was associated with a better PFS on ENMD-2076, suggesting a potential patient subpopulation that may derive greater benefit.^[7] In TNBC preclinical models, sensitivity to ENMD-2076 correlated with increased levels of p53 and p73.^[17]

The safety profile of ENMD-2076 is generally manageable and consistent with its mechanism of action, with hypertension being a common on-target toxicity related to VEGFR inhibition.^{[4][6][11]}

Conclusion and Future Directions

The clinical data for **ENMD-2076 tartrate** suggest that while it has a tolerable safety profile and demonstrates some activity as a single agent in certain difficult-to-treat cancers, its efficacy as a monotherapy is modest. The future development of ENMD-2076 may lie in combination therapies, where its unique mechanism of action could be leveraged to enhance the efficacy of other anti-cancer agents.^[6] Further investigation into predictive biomarkers, such as ARID1A status in OCCC, is crucial for identifying patient populations most likely to respond to treatment.^[7] The exploration of ENMD-2076 in combination with chemotherapy or immunotherapy warrants consideration in future clinical trials.

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- To cite this document: BenchChem. [A Comparative Meta-Analysis of ENMD-2076 Tartrate in Clinical Oncology Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671335#meta-analysis-of-enmd-2076-tartrate-clinical-trial-data]

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